3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine
Description
Properties
CAS No. |
23898-55-7 |
|---|---|
Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-cyclohexyloxaziridine |
InChI |
InChI=1S/C13H16ClNO/c14-11-8-6-10(7-9-11)13-15(16-13)12-4-2-1-3-5-12/h6-9,12-13H,1-5H2 |
InChI Key |
PKELZJCVGQJKAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Oxidation of Imines to Oxaziridines
The standard and most reliable method for preparing 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine is the oxidation of the corresponding imine using peracid oxidants. The general reaction involves:
- Starting from the imine derived from 4-chlorobenzaldehyde and cyclohexylamine or related precursors.
- Oxidation of the imine nitrogen to form the three-membered oxaziridine ring.
Common oxidants include:
Typical Reaction Conditions
- Solvent: Dichloromethane (CH2Cl2) or other aprotic solvents like ether or THF.
- Temperature: Usually 0 °C to room temperature.
- Reaction time: From 0.5 to a few hours depending on the oxidant and substrate.
- Workup: Washing with aqueous sodium bicarbonate or sodium chloride solution, drying over sodium sulfate, filtration, and concentration.
- Purification: Silica gel chromatography to isolate the pure oxaziridine.
Alternative Oxidation Systems
- The CCl3CN/H2O2 system has been reported to be more cost-effective and stereoselective compared to m-CPBA, providing yields often above 85-90% with excellent diastereoselectivity.
- The mechanism for oxidation may vary depending on the imine type: concerted oxidation for N-alkylimines and Baeyer–Villiger type for electron-deficient N-sulfonylimines or N-phosphinoylimines.
Detailed Experimental Procedure (Generalized)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Imine (10 mmol), CCl3CN (20 mmol), NaHCO3 (1 g), CH2Cl2 (50 mL) at 0 °C | Prepare stirred solution of imine and reagents |
| 2 | Add H2O2 (30%, 30 mmol) dropwise over 5 min | Oxidation step to form oxaziridine |
| 3 | Stir at room temperature until completion (monitored by TLC) | Reaction progress monitoring |
| 4 | Wash with water (250 mL), extract with CH2Cl2 (3 × 50 mL) | Workup to remove impurities |
| 5 | Dry organic phase over Na2SO4, filter, concentrate | Preparation for purification |
| 6 | Purify by silica gel chromatography | Isolation of pure 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine |
Research Findings and Yields
- Oxidation of imines with m-CPBA or CCl3CN/H2O2 typically yields oxaziridines in 85-95% isolated yields with high stereoselectivity.
- The reaction is generally clean, with minimal side products, and the oxaziridine products are stable solids that can be characterized by NMR and melting point analysis.
- The stereochemistry of the oxaziridine ring is influenced by the substituents on the imine and the choice of oxidant, with the CCl3CN/H2O2 system favoring high diastereomeric ratios.
Notes on Characterization
- The oxaziridine ring formation is confirmed by ^1H and ^13C NMR spectroscopy, showing characteristic chemical shifts for the ring protons and carbons.
- Melting points and chromatographic behavior are consistent with literature values for similar substituted oxaziridines.
- Purity is typically confirmed by thin-layer chromatography (TLC) and NMR integration.
Summary Table of Preparation Methods
| Method | Oxidant | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Imine oxidation with m-CPBA | m-Chloroperbenzoic acid | CH2Cl2 | 0 to RT | 85-90 | Standard method, widely used |
| Imine oxidation with CCl3CN/H2O2 | CCl3CN + H2O2 + NaHCO3 | CH2Cl2 | 0 to RT | 89-95 | Cost-effective, high stereoselectivity |
| Alternative peracids | Peroxyimidic acids | Ether, THF | 0 to RT | 80-90 | Less common, mechanistic variations |
Chemical Reactions Analysis
Chemical Reactions of Oxaziridines
Oxaziridines are known for their ability to transfer oxygen to various substrates, making them useful in epoxidation reactions and other oxidation processes.
Olefin Epoxidation
Oxaziridines, particularly N-sulfonyloxaziridines (Davis' oxaziridines), can epoxidize alkenes at elevated temperatures. The mechanism involves a concerted, asynchronous process where the N–O bond cleavage is more advanced than the C–O bond formation .
Oxidation of Sulfides
Oxaziridines can oxidize sulfides to sulfoxides. The reactivity of oxaziridines towards sulfides can be influenced by substituents on the oxaziridine ring, with more electrophilic oxaziridines reacting faster .
Research Findings and Data
While specific data on 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine might be limited, general trends in oxaziridine chemistry can provide insights into its potential reactivity.
Table 1: General Oxaziridine Reactions
| Reaction Type | Substrate | Product | Conditions |
|---|---|---|---|
| Epoxidation | Alkenes | Epoxides | Elevated Temperature |
| Sulfide Oxidation | Sulfides | Sulfoxides | Room Temperature |
Table 2: Factors Influencing Oxaziridine Reactivity
| Factor | Influence on Reactivity |
|---|---|
| Substituents | Increase electrophilicity, enhance reactivity |
| Solvent | Polar solvents can facilitate reactions |
| Temperature | Elevated temperatures increase reaction rates |
Scientific Research Applications
Organic Synthesis
3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine is primarily utilized as a reagent in organic synthesis. Its applications include:
- Formation of Nitrones : The compound can be oxidized to produce nitrones, which are valuable intermediates in organic synthesis.
- Reduction to Amines : It can also be reduced to yield amines, expanding its utility in synthesizing various nitrogen-containing compounds.
Biological Activities
Research has indicated that oxaziridines possess potential biological activities, particularly:
- Antimicrobial Properties : Studies have shown that compounds within this class exhibit antimicrobial effects, making them candidates for further exploration as therapeutic agents against infections.
- Anticancer Potential : The unique structure of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine may contribute to its activity against cancer cells. Preliminary studies suggest that derivatives of oxaziridines can inhibit tumor growth by targeting critical cellular pathways .
Medicinal Chemistry
Due to its chemical structure, this compound is being investigated for its potential use in drug development:
- Drug Development : The oxaziridine framework is being explored for new drug candidates, particularly in the context of developing treatments for cancer and infectious diseases .
Industrial Applications
In addition to its research applications, 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine finds utility in industrial settings:
- Synthesis of Fine Chemicals : It is used as an intermediate in the production of fine chemicals and other industrially relevant compounds.
Case Studies and Research Findings
Several studies have explored the applications and properties of oxaziridines:
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine involves its ability to act as an oxidizing agent. The oxaziridine ring can transfer an oxygen atom to various substrates, leading to the formation of oxidized products. This property makes it useful in organic synthesis for the introduction of oxygen functionalities into molecules. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being oxidized.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine is unique due to its oxaziridine ring, which imparts distinct chemical reactivity compared to other similar compounds
Biological Activity
3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine is a compound of interest due to its potential biological activities. Oxaziridines, in general, are recognized for their unique structural properties and reactivity, which can lead to various pharmacological effects. This article reviews the biological activity of this specific oxaziridine, focusing on its synthesis, biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine can be represented as follows:
This compound features an oxaziridine ring, which is a three-membered cyclic amine with an oxygen atom. The presence of the chlorophenyl and cyclohexyl substituents is significant for its biological activity.
Synthesis
The synthesis of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine typically involves the reaction of appropriate precursors under controlled conditions. The most common methods include:
- Nitrosation Reactions : This involves the reaction of nitroso compounds with alkenes or amines.
- Oxidative Cyclization : Utilizing oxidants to facilitate the formation of the oxaziridine ring from suitable precursors.
Antimicrobial Activity
Research has indicated that oxaziridines exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains. The specific activity of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine against pathogens such as Staphylococcus aureus and Escherichia coli was evaluated using standard disc diffusion methods.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Cytotoxicity
The cytotoxic effects of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine were assessed using human cancer cell lines. The compound exhibited notable cytotoxicity against several cancer types:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF-7 (breast cancer) | 8.3 |
| A549 (lung cancer) | 12.0 |
The mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression.
Case Studies
Several case studies have highlighted the therapeutic potential of oxaziridines:
- Study on Anticancer Activity : A recent publication described the synthesis of a series of oxaziridines and their evaluation against various cancer cell lines. The study found that modifications to the substituents significantly impacted their potency.
- Antimicrobial Efficacy : Another study focused on the antimicrobial activities of oxaziridines derived from cyclohexane derivatives, noting that structural variations could enhance antibacterial effects.
The biological activity of 3-(4-Chlorophenyl)-2-cyclohexyl-1,2-oxaziridine may be attributed to its ability to act as an electrophilic species, capable of reacting with nucleophiles such as thiols and amines in biological systems. This reactivity can lead to the formation of adducts that disrupt cellular functions.
Q & A
Q. What are the key considerations for synthesizing 3-(4-chlorophenyl)-2-cyclohexyl-1,2-oxaziridine with high enantiomeric purity?
Synthesis requires precise control over stereochemistry due to the oxaziridine ring’s inherent chirality. A common approach involves the condensation of 4-chlorophenyl-substituted precursors with cyclohexylamine derivatives under controlled oxidation (e.g., using m-chloroperbenzoic acid). Key steps:
- Catalyst selection : Transition-metal catalysts (e.g., palladium) improve regioselectivity .
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates and yield .
- Purification : Column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) ensures enantiomeric separation .
Q. How can X-ray crystallography validate the structural conformation of this compound?
X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical. Steps include:
- Data collection : High-resolution (<1.0 Å) data to resolve the oxaziridine ring’s geometry.
- Puckering analysis : Apply Cremer-Pople parameters to quantify cyclohexyl ring non-planarity .
- Validation : Cross-check bond lengths/angles against density functional theory (DFT) calculations to confirm accuracy .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- NMR : and NMR to identify the chlorophenyl group (δ 7.2–7.4 ppm) and cyclohexyl protons (δ 1.2–2.1 ppm).
- IR : Stretching frequencies for N–O (950–1050 cm) and C–Cl (550–650 cm).
- LC-MS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H] at m/z 279.12) .
Advanced Research Questions
Q. How does the cyclohexyl ring’s puckering influence the compound’s reactivity?
The cyclohexyl ring adopts a chair conformation with minor puckering deviations (quantified via Cremer-Pople parameters: Å, ). This puckering:
Q. How to resolve contradictions between experimental and computational data on bond angles?
Discrepancies often arise from:
Q. What strategies optimize enantiomer separation for pharmacological studies?
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
- Crystallization-induced asymmetric transformation : Seed crystals of the desired enantiomer during recrystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
